[(2,3-Dimethylphenyl)methyl](3-methoxypropyl)amine
Description
Chemical Structure and Properties (2,3-Dimethylphenyl)methylamine is a secondary amine featuring a (2,3-dimethylphenyl)methyl group attached to a 3-methoxypropyl chain. The molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol (estimated based on analogs in and ).
For example, phenoxyalkylamines are synthesized by reacting haloalkanes with amines in solvents like tetrahydrofuran (THF) or methanol . A similar approach could involve reacting (2,3-dimethylphenyl)methylamine with 3-methoxypropyl bromide.
Applications Compounds with arylalkylamine scaffolds are frequently used in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11-6-4-7-13(12(11)2)10-14-8-5-9-15-3/h4,6-7,14H,5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPYMMGRGHETMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the reaction of 2,3-dimethylbenzyl chloride with 3-methoxypropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
(2,3-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form new substituted amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2,3-Dimethylphenyl)methylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents on Aromatic Ring | Alkyl Chain Features | Key Applications/Properties | References |
|---|---|---|---|---|---|
| (2,3-Dimethylphenyl)methylamine | C₁₃H₂₁NO | 2,3-dimethylphenyl | 3-methoxypropyl | Intermediate in bioactive molecules (inferred) | |
| (3,4-Dimethylphenyl)methylamine | C₁₃H₂₁NO | 3,4-dimethylphenyl | 3-methoxypropyl | Supplier-listed isomer; similar lipophilicity | |
| [(2,3-Dimethylphenyl)methyl][3-(imidazolyl)propyl]amine | C₁₅H₂₁N₃ | 2,3-dimethylphenyl | 3-(1H-imidazol-1-yl)propyl | Enhanced hydrogen-bonding capacity | |
| (3,4-Dichlorophenyl)methylamine | C₁₁H₁₅Cl₂NO | 3,4-dichlorophenyl | 3-methoxypropyl | Higher polarity due to Cl substituents | |
| (2-Methoxyethyl)(3-phenylpropyl)amine | C₁₂H₁₉NO | Phenyl (non-methylated) | 2-methoxyethyl | Lower steric hindrance; simpler structure |
Key Comparisons
Replacing methyl groups with chlorine (as in ) enhances polarity and electron-withdrawing effects, which could improve solubility in polar solvents but reduce membrane permeability .
Functional Group Modifications Substituting the 3-methoxypropyl chain with a 3-(imidazolyl)propyl group () introduces a heterocyclic ring, enabling hydrogen bonding and metal coordination, which are critical in enzyme inhibition .
Synthetic Accessibility
- The target compound’s synthesis likely mirrors methods for (3,4-dichlorophenyl)methylamine (), requiring halide intermediates and amine alkylation .
- In contrast, imidazole-containing analogs () may require additional steps for heterocycle introduction, increasing synthetic complexity .
Biological and Industrial Relevance
- Analogs in and (e.g., metalaxyl, benalaxyl) demonstrate that arylalkylamines are key agrochemical intermediates, with substituents dictating herbicidal activity .
- The 3-methoxypropyl chain in the target compound may enhance solubility compared to purely hydrophobic analogs, making it suitable for formulations requiring aqueous compatibility .
Research Findings and Data
Table 2: Physicochemical Properties (Estimated)
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| (2,3-Dimethylphenyl)methylamine | 207.31 | 2.8 | 1.2 |
| (3,4-Dichlorophenyl)methylamine | 248.15 | 3.5 | 0.3 |
| (2-Methoxyethyl)(3-phenylpropyl)amine | 193.29 | 2.2 | 2.5 |
Biological Activity
(2,3-Dimethylphenyl)methylamine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects based on diverse research findings.
The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the reaction of 2,3-dimethylbenzyl chloride with 3-methoxypropylamine. This compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it versatile in organic synthesis. The following table summarizes its chemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C13H21NO |
| IUPAC Name | N-[(2,3-dimethylphenyl)methyl]-3-methoxypropan-1-amine |
| CAS Number | 1249935-34-9 |
| InChI Key | InChI=1S/C13H21NO/c1-11-6-4-7-13(12(11)2)10-14-8-5-9-15-3/h4,6-7,14H,5,8-10H2,1-3H3 |
(2,3-Dimethylphenyl)methylamine acts primarily as a ligand for various receptors and enzymes. Its interaction with these molecular targets modulates their activity, leading to diverse biological effects. The precise pathways involved are still under investigation; however, preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.
Biological Activities
The biological activities of (2,3-Dimethylphenyl)methylamine include:
- Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter release and uptake in neuronal cultures.
- Antioxidant Properties : Preliminary data indicate that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
- Antimicrobial Effects : Some studies suggest that it possesses antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to (2,3-Dimethylphenyl)methylamine:
- A study published in PubMed investigated the synthesis and biological activities of similar amines and found promising results regarding their efficacy in modulating biological processes .
- Research on related compounds revealed that modifications in the alkyl chain or phenyl ring significantly influenced their biological activity, suggesting structure-activity relationships that could be further explored .
Comparative Analysis
To better understand the unique properties of (2,3-Dimethylphenyl)methylamine, it can be compared with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (2,4-Dimethylphenyl)methylamine | Different substitution pattern on the phenyl ring | Varies in receptor binding affinity |
| (2,3-Dimethylphenyl)methylamine | Similar structure but different alkyl chain | Exhibits distinct pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
